1,3-Diaminopropan-2-one

Beschreibung

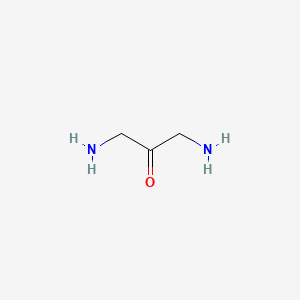

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,3-diaminopropan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2O/c4-1-3(6)2-5/h1-2,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSBQFKJVGZVGFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)CN)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8N2O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30903772 | |

| Record name | NoName_4518 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30903772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.11 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23645-02-5 | |

| Record name | 1,3-Diaminoacetone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023645025 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-DIAMINOACETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2JZ39KFV3T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 1,3 Diaminopropan 2 One and Its Direct Derivatives

Laboratory Synthesis Routes

The laboratory-scale synthesis of 1,3-diaminopropan-2-one and its immediate derivatives often relies on multi-step sequences starting from more readily available precursors. These routes involve strategic chemical transformations to build the core structure and introduce the desired functional groups.

Strategies for Carbonyl Group Introduction

The direct synthesis of this compound is complex; therefore, synthetic strategies often involve the introduction of the ketone functionality onto a protected precursor derived from 1,3-diaminopropan-2-ol.

A notable method involves a three-step approach to create 5-substituted 1,3-diazacyclohexane derivatives. nih.gov

Ring Formation : The synthesis begins with the treatment of 1,3-diaminopropan-2-ol with paraformaldehyde, which results in the formation of 5-hydroxy-1,3-diazacyclohexane. nih.govacs.org

Protection : The secondary alcohol in this cyclic intermediate can then be protected, for instance, through acetylation with acetic anhydride (B1165640). acs.org

Oxidation : With the nitrogen atoms protected within the diazacyclohexane ring, the hydroxyl group at the 5-position (corresponding to the C2 position of the original propane (B168953) backbone) can be oxidized to yield the target 5-keto derivative. acs.org This sequence represents a viable, albeit indirect, route to the this compound core structure within a protected framework.

Another theoretical approach involves the reductive amination of 1,3-cyclohexanedione, which consists of the condensation of carbonyl groups with ammonia (B1221849) to form imines, followed by the hydrogenation of the C=N bond to yield 1,3-cyclohexanediamine. mdpi.com

Functionalization via Amidation and Acylation Reactions

The amino groups of 1,3-diaminopropan-2-ol, a direct precursor to the target ketone, are readily functionalized through acylation to form amides. These reactions are crucial for creating derivatives with specific properties, such as amide isosteres of natural lipids.

N,N'-diacyl-1,3-diaminopropan-2-ols can be synthesized by treating 1,3-diaminopropan-2-ol with acid chlorides. nih.gov The reaction is typically conducted in solvents like ether or tetrahydrofuran (B95107) (THF) in the presence of triethylamine (B128534) and catalytic amounts of 4-dimethylaminopyridine, with yields ranging from 50-79%. nih.gov The resulting secondary alcohol can be further acylated using various techniques, including reaction with acid chlorides or symmetrical anhydrides. nih.gov The acylation of amines with acyl chlorides is a common method for amide synthesis, often referred to as the Schotten-Baumann reaction. fishersci.co.uk This process generally requires a base to neutralize the HCl by-product and drive the reaction to completion. fishersci.co.uk

Table 1: Synthesis of N,N'-diacyl-1,3-diaminopropan-2-ols This table is based on data for the acylation of the precursor 1,3-diaminopropan-2-ol.

| Acylating Agent | Solvent | Yield | Reference |

|---|---|---|---|

| Acid Chlorides | Ether or THF | 50-79% | nih.gov |

| Various Carboxylic Acids (post-diacylation) | Various | 56-76% | nih.gov |

Approaches Involving Ring-Opening of Epoxides for 1,3-Diaminopropan-2-ols

The key precursor, 1,3-diaminopropan-2-ol, is frequently synthesized via the ring-opening of epoxides. researchgate.netresearchgate.net This method offers a mild and environmentally friendly route to a variety of 1,3-diaminopropan-2-ol derivatives. researchgate.net

The general strategy involves a two-step process:

First Nucleophilic Attack : An epoxide, such as epichlorohydrin (B41342), undergoes ring-opening when treated with an amine. researchgate.net This reaction can be catalyzed by agents like MgSO4 or mixed metal oxides under neutral conditions, affording the corresponding β-amino alcohols in excellent yields. researchgate.net

Second Nucleophilic Attack : The intermediate is then reacted with a second amine to introduce the second amino group, completing the 1,3-diamino-2-ol structure. researchgate.net

The regioselectivity of epoxide ring-opening is critical and can be influenced by whether the conditions are acidic or basic. jsynthchem.com In neutral or basic media, the nucleophilic attack typically occurs at the less sterically hindered carbon atom of the epoxide ring through an SN2 mechanism. jsynthchem.com

Industrial Production Considerations for Related Diamines (e.g., 1,3-Diaminopropane)

While this compound is primarily a compound of interest in laboratory and research settings, the structurally related 1,3-diaminopropane (B46017) is an important industrial chemical. Its production methods offer insight into the large-scale synthesis of short-chain diamines.

Catalytic Hydrogenation of Aminonitriles

The industrial production of 1,3-diaminopropane is often achieved through a continuous two-stage process starting from acrylonitrile (B1666552). chemicalbook.comgoogle.com

Aminonitrile Formation : In the first stage, acrylonitrile reacts with an excess of ammonia. This reaction produces a mixture of 2-aminopropionitrile and bis(cyanoethyl)amine. chemicalbook.com

Catalytic Hydrogenation : The resulting mixture of aminonitriles is then catalytically hydrogenated in a downstream reactor. chemicalbook.com This reduction of the nitrile groups to primary amines is the core of the process. bme.hu The catalysts of choice are typically fixed-bed catalysts such as Raney-type nickel or cobalt. chemicalbook.comtaylorfrancis.comgoogleapis.com This heterogeneous catalytic hydrogenation is a widely applied industrial method for synthesizing various amines. researchgate.net

Optimization of Reaction Conditions and Yield

To ensure the economic viability of the process, reaction conditions are carefully optimized to maximize the yield and selectivity towards 1,3-diaminopropane.

Key parameters for optimization include:

Pressure and Temperature : The hydrogenation step is typically carried out under high pressure, in the range of 10–20 MPa, and at temperatures between 60–120 °C. chemicalbook.com

Catalyst : Raney-type nickel and cobalt are effective catalysts. chemicalbook.com Promoting these catalysts with small amounts of other metals, such as molybdenum (Mo), chromium (Cr), or iron (Fe), has been shown to enhance their performance and improve selectivity for the desired primary diamines. researchgate.net

Solvents and Reagents : The yield of 1,3-diaminopropane can be improved by using a large excess of ammonia during the initial reaction stage or by adding a polar solvent and water. chemicalbook.com Conducting the reactions in an alcohol solvent has also been shown to be advantageous, leading to reduced catalyst deactivation and fewer by-products, which simplifies purification. google.com

Table 2: Industrial Reaction Parameters for 1,3-Diaminopropane Synthesis

| Parameter | Condition | Purpose/Effect | Reference |

|---|---|---|---|

| Catalyst | Raney Nickel or Cobalt | Hydrogenation of nitriles to amines | chemicalbook.comtaylorfrancis.com |

| Catalyst Promoter | Mo, Cr, or Fe | Enhances performance and selectivity | researchgate.net |

| Pressure | 10–20 MPa | High pressure for hydrogenation | chemicalbook.com |

| Temperature | 70–100 °C (Aminonitrile Formation) | Formation of aminonitrile intermediate | chemicalbook.com |

| Temperature | 60–120 °C (Hydrogenation) | Reduction of nitrile to amine | chemicalbook.com |

| Solvent | Alcohol | Improves reaction rate, reduces by-products | google.com |

| Reagent Ratio | Large excess of ammonia | Increases yield of the desired product | chemicalbook.com |

Biotechnological and Biocatalytic Synthesis Pathways

The move towards sustainable and bio-based production methods has spurred research into biotechnological and biocatalytic routes for synthesizing valuable chemical compounds. These approaches offer alternatives to traditional petroleum-based chemical synthesis, often providing high specificity and milder reaction conditions. For diamines and their derivatives, including the structural framework of this compound, significant progress has been made in developing microbial cell factories and enzymatic transformation systems.

Microbial Production via Metabolic Engineering (e.g., Escherichia coli for 1,3-Diaminopropane)

While Escherichia coli does not naturally produce 1,3-diaminopropane (1,3-DAP), a close structural derivative of this compound, it has been successfully engineered to function as a microbial cell factory for its production from renewable resources like glucose. sciencedaily.comkaist.ac.kr This achievement represents a significant step towards replacing petroleum-based manufacturing processes for C3 diamines. sciencedaily.com The development of these engineered strains has been a key focus of systems metabolic engineering. portlandpress.com

Researchers have explored and compared different biosynthetic routes for 1,3-DAP production in E. coli. nih.gov In silico genome-scale flux analysis was used to evaluate the efficiency of heterologous C4 and C5 pathways. nih.govresearchgate.net This analysis revealed that a C4 pathway, which utilizes key enzymes from Acinetobacter baumannii, was more efficient for producing 1,3-DAP. researchgate.netresearchgate.net This pathway involves the conversion of L-glutamate to 1,3-DAP and was identified as superior due to minimized carbon loss.

The key enzymes introduced into the E. coli host for the C4 pathway are 2-ketoglutarate 4-aminotransferase (encoded by the dat gene) and L-2,4-diaminobutanoate decarboxylase (encoded by the ddc gene), both from Acinetobacter baumannii. researchgate.netresearchgate.net To enhance the production of 1,3-DAP, further metabolic engineering strategies were employed to channel metabolic flux towards the desired product. researchgate.net These strategies included:

Overexpression of key genes: The genes ppc (phosphoenolpyruvate carboxylase) and aspC (aspartate aminotransferase) were overexpressed to increase the flux towards oxaloacetate, a key precursor. researchgate.net

Gene knockout: The pfkA gene, which encodes for 6-phosphofructokinase I, was deleted. researchgate.netresearchgate.net This deletion redirects carbon flux away from glycolysis and towards the C4 pathway, significantly boosting 1,3-DAP production. researchgate.net

Codon optimization: The dat and ddc genes from A. baumannii were codon-optimized for expression in E. coli to ensure efficient translation and enzyme production. researchgate.net

Through these concerted engineering efforts, a 21-fold increase in 1,3-DAP production was achieved. sciencedaily.comkaist.ac.kr Fed-batch fermentation of the final engineered E. coli strain resulted in the production of 13 g/L of 1,3-diaminopropane from a glucose minimal medium. sciencedaily.comkaist.ac.krresearchgate.net This work demonstrates the potential of producing C3 diamines from renewable biomass. sciencedaily.com

| Engineering Strategy | Key Genes/Enzymes Involved | Host Organism | Resulting 1,3-DAP Titer | Reference |

|---|---|---|---|---|

| Introduction of heterologous C4 pathway | dat (2-ketoglutarate 4-aminotransferase), ddc (L-2,4-diaminobutanoate decarboxylase) from A. baumannii | E. coli | Initial production established | researchgate.net |

| Overexpression of precursor pathway genes | ppc (phosphoenolpyruvate carboxylase), aspC (aspartate aminotransferase) | Engineered E. coli | 1.35-1.39 g/L | researchgate.net |

| Deletion of competing pathway gene | pfkA (6-phosphofructokinase I) knockout | Engineered E. coli | Increased production to 1.39 g/L | researchgate.net |

| Fed-batch fermentation of final strain | Combined engineering strategies | Final engineered E. coli | 13 g/L | sciencedaily.comkaist.ac.krresearchgate.net |

Enzymatic Transformations for Precursor and Derivative Synthesis

Biocatalysis using isolated enzymes offers a powerful tool for synthesizing precursors and derivatives related to this compound. Enzymes provide high chemo-, regio-, and stereoselectivity under mild reaction conditions.

One significant area of research is the use of oxidases for the transformation of diamines. Diamine oxidase (DAO), for instance, catalyzes the oxidative deamination of diamines to their corresponding aminoaldehydes. gla.ac.uk This enzymatic reaction is the first step in a biocatalytic cascade to produce valuable N-heterocycles like substituted pyrrolidines and piperidines. rsc.org In this cascade, a diamine oxidase (specifically, a putrescine oxidase from Rhodococcus erythropolis) performs the initial oxidation. rsc.org The resulting aminoaldehyde spontaneously cyclizes to a cyclic imine, which is then reduced by an imine reductase (IRED) to yield the final saturated N-heterocycle. rsc.org To make the process sustainable, the NADPH cofactor consumed by the IRED is regenerated using a hydrogenase, which uses H₂ as a clean reducing agent. rsc.org

Another important enzymatic application is the desymmetrization of prochiral diamine derivatives. Lipases have been successfully used in organic solvents to catalyze the stereoselective mono-acylation of 2-substituted 1,3-propanediamines. researchgate.net This reaction allows for the synthesis of enantiomerically pure amines, which are crucial building blocks in pharmaceuticals. researchgate.net For example, Pseudomonas cepacia lipase (B570770) (PSL-C) has been used with diallyl carbonate in 1,4-dioxane (B91453) to achieve high enantiopurity and good yields in the desymmetrization of a range of 2-aryl-1,3-propanediamines. researchgate.net

Furthermore, amide synthetases are being explored for their ability to combine various dicarboxylic acids and diamines. biorxiv.org This research opens up enzymatic routes to producing a wide array of oligoamides and polyamide precursors. biorxiv.org

| Enzyme Class | Specific Enzyme Example | Substrate(s) | Product(s) | Application | Reference |

|---|---|---|---|---|---|

| Diamine Oxidase | Putrescine oxidase from Rhodococcus erythropolis | Substituted diamines | Aminoaldehydes (intermediate for N-heterocycles) | Synthesis of substituted pyrrolidines and piperidines | rsc.org |

| Imine Reductase (IRED) | - | Cyclic imines | Saturated N-heterocycles (pyrrolidines, piperidines) | Reduction step in N-heterocycle synthesis cascade | rsc.org |

| Lipase | Pseudomonas cepacia lipase (PSL-C) | 2-Aryl-1,3-propanediamines, diallyl carbonate | Optically active mono-acylated 1,3-diamines | Enantioselective synthesis of chiral amines | researchgate.net |

| Amide Synthetase | DdaG, SfaB | Dicarboxylic acids, diamines | Oligoamides | Synthesis of polyamide precursors | biorxiv.org |

Chemical Reactivity and Mechanistic Investigations of 1,3 Diaminopropan 2 One and Its Analogues

Reactions Involving Amine and Ketone Functionalities

The presence of both nucleophilic amine groups and an electrophilic ketone center allows for a variety of condensation and cyclization reactions.

The reaction of 1,3-diamines with aldehydes or ketones is a classic method for forming carbon-nitrogen double bonds, resulting in imines or, in the case of diamines, bisimines, commonly known as Schiff bases. researchgate.net The condensation of 1,3-diaminopropane (B46017) or its derivatives with two equivalents of an aldehyde or ketone yields these bisimine structures. cibtech.orggoogle.com For instance, 1,3-diaminopropan-2-ol, an analogue of 1,3-diaminopropan-2-one, reacts with 3-bromobenzaldehyde (B42254) in methanol (B129727) to produce the corresponding bisimine, 1,3-bis[(E)-(3-bromobenzylidene)amino]propan-2-ol, in high yield. mdpi.com Similarly, reactions with o-vanillin have been shown to produce the respective Schiff base. acs.org These reactions typically proceed via nucleophilic attack of the primary amine on the carbonyl carbon, followed by dehydration to form the imine bond. The formation of the bisimine is confirmed by the disappearance of the N-H and C=O stretching bands and the appearance of a C=N stretching band in the infrared (IR) spectrum. mdpi.com

The competition between the formation of a bisimine and a cyclized hexahydropyrimidine (B1621009) is a key aspect of this chemistry. researchgate.net

Table 1: Examples of Bisimine (Schiff Base) Formation from 1,3-Diamine Analogues

| Diamine Reactant | Aldehyde/Ketone Reactant | Resulting Bisimine Product | Reference |

|---|---|---|---|

| 1,3-Diaminopropan-2-ol | 3-Bromobenzaldehyde | 1,3-Bis[(E)-(3-bromobenzylidene)amino]propan-2-ol | mdpi.com |

| 1,3-Diaminopropan-2-ol | o-Vanillin | Schiff base from o-vanillin and 1,3-diaminopropan-2-ol | acs.org |

| 1,3-Diaminopropane | Salicylaldehyde (B1680747) | N,N'-Bis(salicylidene)-1,3-propanediamine | cibtech.org |

| 1,3-Diaminopropane | p-Nitrobenzaldehyde | Bis Schiff base of p-nitrobenzaldehyde and 1,3-propanediamine | pnrjournal.com |

| 1,3-Diaminopropane | 3-Ethoxy-2-hydroxybenzaldehyde | H2L1 (N,N'-bis(3-ethoxysalicylidene)-1,3-diaminopropane) | sciforum.net |

In addition to forming linear bisimines, 1,3-diamines are crucial precursors for various heterocyclic compounds.

Hexahydropyrimidines: The condensation of 1,3-diaminopropane with aldehydes can lead to the formation of a six-membered hexahydropyrimidine ring. researchgate.netlookchem.com This cyclization competes with bisimine formation and is favored when the amine is less nucleophilic and when the aldehyde contains electron-withdrawing groups. researchgate.netlookchem.com For example, 1,3-diaminopropane reacts with certain arylaldehydes in the presence of acetic acid to yield 1,3-bis(arylmethyl)-2-aryl-hexahydropyrimidines. pnrjournal.com A general method involves the cyclocondensation of 1,3-diaminopropane with aldehydes, such as in the reaction with 2-(2-bromoethoxy)benzaldehydes to form 1,3,4,6,7,12b-hexahydro-2H-pyrimido[1,2-d] Current time information in Bangalore, IN.researchgate.netbenzoxazepines. semanticscholar.org Indium trichloride (B1173362) has also been used to catalyze a [2+2+2] cycloaddition of alkenes and formaldimines (derived from formaldehyde (B43269) and amines) to construct hexahydropyrimidine derivatives. researchgate.net

Pyrazolidines: The analogue 1,3-diaminopropane is a key starting material for the synthesis of pyrazolidine, a five-membered saturated heterocycle containing two adjacent nitrogen atoms. scispace.com One established route is a transposition of the Raschig process, which involves the oxidation of 1,3-diaminopropane with sodium hypochlorite (B82951). scispace.comscispace.com This process occurs in two main steps: the initial oxidation forms N-chloro-1,3-diaminopropane, which then undergoes intramolecular cyclization to yield pyrazolidine. scispace.comscispace.commatec-conferences.org To achieve a high yield (around 80%), a significant excess of 1,3-diaminopropane relative to sodium hypochlorite is required. scispace.commatec-conferences.org An alternative, though less industrially viable, synthesis involves the reaction of 1,3-dibromopropane (B121459) with hydrazine. scispace.comscispace.comgoogle.com

Advanced Organic Transformations

The reactivity of this compound and its analogues extends to more complex and specialized organic transformations.

Achieving selective functionalization of one amine group in a diamine while leaving the other unmodified is a significant synthetic challenge due to the similar reactivity of the two groups. tandfonline.comresearchgate.net However, methods for the selective N-monoformylation of diamines like 1,3-diaminopropane derivatives have been developed. One successful strategy involves the use of active formate (B1220265) esters, such as p-nitrophenyl formate, as the formylating agent. tandfonline.comresearchgate.net This approach has been used for the regiospecific synthesis of N-aryl-N'-formyl-1,3-diaminopropanes. tandfonline.comresearchgate.net The process often starts with the condensation of 3-bromopropylamine (B98683) with an aromatic amine to create an unsymmetrical diamine, followed by selective formylation of the more nucleophilic primary amino group. tandfonline.com Other studies have shown that N-formylcarbazole can selectively formylate the more nucleophilic and less sterically hindered amino group in various diamines. jst.go.jp EDTA has also been reported as a recyclable catalyst for the N-formylation of amines and CO2, achieving selective mono-formylation of certain diamines. mdpi.com

The "alkyne zipper reaction" is a powerful transformation that isomerizes an internal alkyne to a terminal position along a hydrocarbon chain. wikipedia.orgmdpi.com This contra-thermodynamic process requires a very strong base. wikipedia.orgmdpi.com A key reagent system for this reaction is potassium 1,3-diaminopropanide (KAPA), which is generated in situ by reacting potassium hydride (KH) with 1,3-diaminopropane as the solvent. wikipedia.orgscribd.comsynarchive.com The high efficiency of KAPA allows for the migration of a triple bond over numerous carbon atoms. mdpi.com

Due to the hazardous nature of potassium hydride, safer and more convenient alternatives have been developed. These include using sodium salts (NaAPA) or lithium salts of 1,3-diaminopropane, often in the presence of potassium tert-butoxide, which can generate the active base under milder conditions. researchgate.netmdpi.comresearchgate.net The mechanism involves a series of deprotonation-reprotonation steps, facilitated by the diamine, which effectively "walks" the triple bond along the carbon chain until it reaches the terminal position, where it is trapped as a stable acetylide anion. wikipedia.org

Table 2: Selected Reagent Systems for the Alkyne Zipper Reaction Involving 1,3-Diaminopropane

| Reagent Name/System | Composition | Typical Conditions | Reference |

|---|---|---|---|

| KAPA | Potassium Hydride (KH) in 1,3-Diaminopropane | Often at or below room temperature | wikipedia.orgscribd.com |

| NaAPA | Sodium Hydride (NaH) or Sodium Amide (NaNH2) in 1,3-Diaminopropane | Higher temperatures (50-60 °C) and longer reaction times | researchgate.netmdpi.com |

| Li/K Amide | Lithium salt of 1,3-diaminopropane with Potassium tert-butoxide | Milder conditions than NaAPA, improved yields | wikipedia.orgmdpi.comresearchgate.net |

| BuLi/KOtBu System | n-Butyllithium, Potassium tert-butoxide, and 1,3-diaminopropane in THF | Operationally simpler than using 1,3-diaminopropane as solvent | mdpi.com |

The functionalization of fullerenes, such as Buckminsterfullerene (C60), is a major area of materials chemistry, and diamines are important reagents in this context. wikipedia.org The reactions of primary and secondary amines with C60 can be difficult to control, but specific conditions allow for the synthesis of well-defined adducts. rsc.org Diamines can react with C60 through oxidative dehydrogenation or cycloaddition pathways. rsc.orgosti.gov

For example, piperazine, a cyclic secondary diamine, reacts with C60 to give a single monoadduct in synthetically useful yields. rsc.org The reaction of C60 with 1,2-diaminopropane (B80664) in the presence of a Cp2TiCl2 catalyst has been used to produce 5-methyl-2,3-fullero google.compiperazine with high yield. acs.org In another example, secondary amines have been shown to add to C60 in the dark and in the presence of oxygen to form pentaamino hydroxyl adducts and hexaamino adducts. Oxidative [4+2] cycloadditions between C60 and o-phenylenediamine (B120857) derivatives have also been reported. osti.gov These reactions highlight the ability of diamine analogues to serve as versatile tools for modifying the surface of carbon allotropes, creating new materials with potentially novel electronic and biological properties. acs.org

Table 3: Examples of Reactions between Diamine Analogues and Fullerenes

| Diamine Reactant | Fullerene | Product Type/Description | Reference |

|---|---|---|---|

| Piperazine | C60 | C60 monoadduct | rsc.org |

| 1,2-Diaminopropane | C60 | 5-Methyl-2,3-fullero google.compiperazine | acs.org |

| Piperidine (secondary amine) | C60 | Pentaamino hydroxyl adduct and hexaamino adduct | |

| o-Phenylenediamine derivatives | C60 | Fullerene-fused tetrahydroquinoxaline derivatives | osti.gov |

List of Chemical Compounds

Mechanistic Elucidation of Key Reaction Pathways

Competition Between Cyclization and Bisimine Formation

The reaction of 1,3-diamines with aldehydes or ketones is characterized by a competitive equilibrium between the formation of a cyclic hexahydropyrimidine and a linear bisimine. lookchem.comresearchgate.netresearchgate.netresearchgate.net The specific outcome of this condensation reaction is governed by the structural and electronic properties of both the diamine and the carbonyl compound. researchgate.net

Experimental studies involving the reaction of 1,3-diaminopropane and its analogue, 1,3-diamino-2-propanol (B154962), with various aromatic aldehydes have provided significant mechanistic insights. researchgate.net These studies reveal that the formation of the hexahydropyrimidine is generally favored under specific conditions. Factors that promote cyclization include the use of a less nucleophilic amine and the presence of electron-withdrawing groups on the aromatic ring of the aldehyde. researchgate.net Computational analysis supports these experimental findings, indicating that the electronic nature of the substituent on the aldehyde's aryl ring affects both the thermodynamic stability of the final products and the electrophilicity of the aldehyde itself. researchgate.net

The reaction of 1,3-diamines with 1,2-dicarbonyl compounds, such as glyoxal (B1671930), can also lead to different products depending on the reaction conditions. For instance, glyoxal monohydrate reacts with 1,3-diaminopropane under alkaline conditions to yield complex substances, while cyclohexane-1,2-dione condenses with 1,3-diaminopropane to form a cyclic 1,5-benzodiazepine. rsc.org However, in reactions with other dicarbonyls like benzil, the formation of a di-imine, resulting from the condensation of two molecules of the dicarbonyl compound with one molecule of the diamine, is the predominant pathway. rsc.org Similarly, 1,3-diketones typically react with 1,3-diamines to produce open-chain compounds derived from two molecules of the ketone and one of the amine. rsc.org

The reaction between 1,3-butanediamine (B1605388) or 2-methyl-2,4-pentanediamine and β-keto aldehydes results in a tautomeric mixture in solution, which includes one cyclic form and two open-chain (Z- and E-isomer) forms. researchgate.net The equilibrium position is influenced by the structure of the diamine, with the bulkier 2-methyl-2,4-pentanediamine favoring the cyclic product more than 1,3-butanediamine does. researchgate.net

Table 1: Product Distribution in the Reaction of 1,3-Diamines with Carbonyl Compounds This table provides a summary of observed products based on the type of carbonyl reactant.

| 1,3-Diamine Reactant | Carbonyl Reactant | Major Product(s) | Reference(s) |

|---|---|---|---|

| 1,3-Diaminopropane | Aromatic Aldehydes | Hexahydropyrimidine or Bisimine | researchgate.net |

| 1,3-Diamino-2-propanol | Aromatic Aldehydes | Hexahydropyrimidine or Bisimine | researchgate.net |

| 1,3-Diaminopropane | Cyclohexane-1,2-dione | 2,3,4,6,7,8-Hexahydro-1H-1,5-benzodiazepine | rsc.org |

| 1,3-Diaminopropane | Benzil, Camphorquinone | Di-imines | rsc.org |

| 1,3-Diaminopropane | 1,3-Diketones | Open-chain bis-adducts | rsc.org |

| 2,4-Diaminopentane | Glyoxal sodium hydrogen sulphite | 5,7-Dimethylhexahydro-1,4-diazepin-2-one | rsc.org |

Proposed Mechanisms in Amine Oxidation and Hydrogenation Reactions

Amine Oxidation

The oxidation of amines, a fundamental reaction for analogues of this compound, is catalyzed by enzymes such as monoamine oxidases (MAOs). Two primary mechanisms have been proposed to describe this catalytic process: the single electron transfer (SET) mechanism and the polar nucleophilic mechanism. nih.gov

The SET mechanism posits that the initial step is a one-electron oxidation of the amine's nitrogen atom. This generates an amine radical cation, which consequently weakens an adjacent C-H bond, facilitating its cleavage. nih.govbeilstein-journals.org This pathway is supported by its ability to explain phenomena like the ring-opening observed with cyclopropylamine (B47189) analogues. nih.gov

In contrast, the polar nucleophilic mechanism involves the direct attack of the deprotonated, neutral amine substrate on the flavin cofactor of the enzyme. nih.gov This is followed by the cleavage of the Cα-H bond, transferring two reducing equivalents to the flavin and resulting in the formation of an imine product and a reduced flavin hydroquinone. nih.gov A substantial body of structural and spectroscopic data suggests that the polar nucleophilic mechanism is the more consistent and widely accepted pathway for amine oxidation by MAOs. nih.gov The binding and oxidation of diamines can also be influenced by electrostatic factors controlled by residues within the enzyme's active site. nih.gov

Hydrogenation Reactions

The hydrogenation of diimines, which can be formed from this compound and its analogues, is a key transformation that typically proceeds via catalytic mechanisms. The process involves the addition of two hydrogen atoms across the C=N double bonds of the imine, resulting in a saturated diamine. libretexts.org

This reaction is generally carried out using insoluble metal catalysts like palladium, platinum, or nickel. libretexts.org The established mechanism for catalytic hydrogenation involves several steps:

Adsorption: The H-H bond of molecular hydrogen (H₂) is cleaved, and the individual hydrogen atoms bind to the surface of the metal catalyst. The alkene or imine substrate also adsorbs onto the catalyst surface. libretexts.org

Hydrogen Transfer: A hydrogen atom is transferred from the catalyst surface to one of the carbons of the double bond. libretexts.org

Second Hydrogen Transfer: A second hydrogen atom is then transferred to the other carbon, completing the addition and forming the saturated product. libretexts.org

For more complex systems, such as the hydrogenation of iridium pyridine (B92270) diimine complexes, computational studies suggest a two-step mechanism involving an initial oxidative addition of H₂ to the metal center, followed by a reductive elimination step to release the hydrogenated product. mdpi.com The thermodynamics of the reaction strongly favor the formation of the fully hydrogenated product. mdpi.com In cobalt-catalyzed asymmetric hydrogenation of enamides, a related reaction, experimental and computational data support a mechanism involving irreversible H₂ addition to the bound substrate as the rate- and selectivity-determining step, with the catalysis proceeding through a two-electron redox cycle involving cobalt(0) and cobalt(II) intermediates. uit.no

Reaction Mechanism for Epoxide Ring-Opening

The reaction of amines with epoxides, known as aminolysis, is a crucial pathway for forming β-amino alcohols. scielo.org.mx The mechanism of this ring-opening reaction is highly dependent on the reaction conditions, particularly the presence of an acid or a base, which dictates the regioselectivity of the nucleophilic attack. masterorganicchemistry.comlibretexts.orglibretexts.orgd-nb.info

Base-Catalyzed/Nucleophilic Ring-Opening

Under basic or neutral conditions, the amine acts as a nucleophile and attacks the epoxide ring directly. libretexts.orglibretexts.org This reaction proceeds through a classic Sₙ2 mechanism. masterorganicchemistry.comlibretexts.org Key features of this pathway include:

Regioselectivity: The nucleophilic attack occurs at the sterically less hindered carbon atom of the epoxide. masterorganicchemistry.comlibretexts.orgd-nb.infoyoutube.com This is because the reaction is primarily controlled by steric hindrance, and the alkoxide leaving group is poor, meaning the ring is unlikely to open without a direct "push" from the nucleophile. libretexts.orglibretexts.org

Stereochemistry: The attack happens from the backside relative to the carbon-oxygen bond, resulting in an inversion of stereochemistry at the site of attack. The resulting diol or amino alcohol product has a trans configuration. libretexts.orglibretexts.org

The aminolysis of epoxides can be performed under solvent-free conditions or accelerated using various catalysts. scielo.org.mxmit.edurroij.com For example, the reaction of styrene (B11656) oxide with aliphatic amines under catalytic conditions results in the Sₙ2 attack at the terminal carbon. scielo.org.mx

Acid-Catalyzed Ring-Opening

In the presence of an acid, the reaction mechanism changes significantly. libretexts.orglibretexts.org

Protonation: The first step is the protonation of the epoxide oxygen by the acid, which makes the epoxide a much better electrophile and weakens the C-O bonds. libretexts.orglibretexts.orgd-nb.info

Nucleophilic Attack: The amine nucleophile then attacks one of the epoxide carbons. Unlike the base-catalyzed reaction, the attack preferentially occurs at the more substituted carbon atom. libretexts.orglibretexts.orgd-nb.infolibretexts.org

This regioselectivity is explained by the development of a partial positive charge (carbocation-like character) on the epoxide carbons in the transition state. d-nb.infolibretexts.org The more substituted carbon can better stabilize this developing positive charge. The mechanism has substantial Sₙ1 character, although it is not a true Sₙ1 reaction as a discrete carbocation intermediate is generally not formed. d-nb.infolibretexts.org The attack still occurs with backside stereochemistry, leading to a trans product. libretexts.orglibretexts.org The reaction of styrene oxide with aromatic amines, for instance, shows a high preference for nucleophilic attack at the more substituted benzylic carbon due to the stabilization of the positive charge. scielo.org.mx

Table 2: Regioselectivity of Epoxide Ring-Opening with Amines This table summarizes the preferred site of nucleophilic attack on an asymmetric epoxide under different catalytic conditions.

| Reaction Condition | Mechanism Type | Preferred Site of Attack | Rationale | Reference(s) |

|---|---|---|---|---|

| Basic / Neutral | Sₙ2 | Less substituted carbon | Steric hindrance control | masterorganicchemistry.comlibretexts.orglibretexts.orgd-nb.info |

| Acidic | Sₙ1-like | More substituted carbon | Electronic control (stabilization of partial positive charge) | libretexts.orglibretexts.orgd-nb.infolibretexts.org |

Derivatives, Analogues, and Advanced Structural Modifications

Synthesis of N-Acylated and N-Substituted Derivatives

N,N'-Diacyl-1,3-diaminopropan-2-ols are recognized as amide isosteres of natural 1,3-diacylglycerols. nih.govwikipedia.org The synthesis of these compounds can be efficiently achieved by treating 1,3-diamino-2-propanol (B154962) with acid chlorides. nih.govwikipedia.org This reaction is typically conducted in solvents like ether or tetrahydrofuran (B95107) (THF) in the presence of triethylamine (B128534) and a catalytic amount of 4-dimethylaminopyridine, affording yields between 50% and 79%. nih.gov

The secondary alcohol group on the N,N'-diacyl-1,3-diaminopropan-2-ol backbone can be further acylated. nih.gov This subsequent acylation can be accomplished using various techniques, including the use of acid chlorides, symmetrical anhydrides, or isopropenyl chloroformate, with reported yields ranging from 56% to 76%. nih.gov This allows for the introduction of a variety of carboxylic acids, such as fatty acids and N-protected amino acids, expanding the structural diversity of the resulting lipid analogues. nih.gov These diacylamino-propanol derivatives are notable for their poor solubility in most solvents. wikipedia.org

| Starting Material | Reagents | Product | Yield |

| 1,3-Diaminopropan-2-ol | Acid Chlorides, Triethylamine, 4-Dimethylaminopyridine | N,N'-Diacyl-1,3-diaminopropan-2-ols | 50-79% nih.gov |

| N,N'-Diacyl-1,3-diaminopropan-2-ol | Carboxylic Acids (via acid chlorides, anhydrides, etc.) | 2-Acyl-N,N'-diacyl-1,3-diaminopropan-2-ols | 56-76% nih.gov |

Sulfonamide derivatives of 1,3-diaminopropane (B46017) are synthesized to create molecules with potential biochemical applications. sigmaaldrich.com A common strategy involves the selective protection of one of the primary amino groups of 1,3-diaminopropane, followed by reaction with a sulfonyl chloride. For instance, 1,3-diaminopropane can be monoprotected with a tert-butoxycarbonyl (Boc) group. scielo.br The remaining free amine can then be reacted with 2-nitrobenzenesulfonyl chloride to form the corresponding sulfonamide. scielo.br This approach is part of a multi-step synthesis for creating selectively protected polyamines like spermidine. scielo.br

Another method involves the direct reaction of 3-bromopropylamine (B98683) hydrobromide with 2-nitrobenzenesulfonyl chloride in dichloromethane (B109758) with triethylamine to produce N-(3-bromopropyl)-2-nitrobenzene-sulfonamide in high yield (97%). rsc.org This intermediate can then be reacted with another amine. Palladium-catalyzed reactions have also been employed for the arylation of 1,3-diaminopropane fragments, leading to monoaryl-substituted derivatives. researchgate.net

| Reactant 1 | Reactant 2 | Conditions | Product | Yield |

| 3-Bromopropylamine hydrobromide | 2-Nitrobenzenesulfonyl chloride | CH2Cl2, Triethylamine | N-(3-bromopropyl)-2-nitrobenzene-sulfonamide | 97% rsc.org |

| Boc-monoprotected 1,3-diaminopropane | 2-Nitrobenzenesulfonyl chloride | CH2Cl2, Triethylamine | Boc-protected N-(aminopropyl)-2-nitrobenzenesulfonamide | 62% (two steps) scielo.br |

| Polyamines with 1,3-diaminopropane fragments | Aryl bromides or iodides | (dppf)PdCl2, Sodium tert-butoxide | Monoaryl-substituted polyamines | Not specified researchgate.net |

Formation of Diverse Heterocyclic Systems

The 1,3-diamine motif is a fundamental building block for the synthesis of a variety of nitrogen-containing heterocycles.

The synthesis of 1,3,2-diazaphosphinine systems predominantly relies on the cyclization of 1,3-diaminopropane derivatives with phosphorus reagents. clockss.org These methods generally involve reacting a 1,3-diamine compound with phosphorylating agents such as phosphorus halides (e.g., PCl₃, POCl₃) or phosphorus sulfides (e.g., P₂S₅). clockss.org The nature of the starting diamine can be varied; for example, the nitrogen atoms can be part of secondary amines or aromatic systems. clockss.org The reaction between a phosphorus reagent and a 1,3-diaminopropane derivative is the most common and direct route to forming the 1,3,2-diazaphosphinine ring structure. clockss.org

1,3-Diaminopropane is a key precursor for synthesizing tetrahydropyrimidine (B8763341) derivatives. researchgate.netgrowingscience.com One established method involves the reaction of 1,3-diaminopropane with reagents like formaldehyde (B43269), diethyl carbonate, or carboxylic acids. researchgate.netgrowingscience.com For example, reacting 1,3-diaminopropane with diethyl carbonate can yield perhydropyrimidin-2-one. bu.edu.eg Another approach involves the cyclocondensation of 1,3-diaminopropane with carbon disulfide to prepare 3,4,5,6-tetrahydro-2-pyrimidinethiol, an intermediate that can be used in multi-component reactions to form more complex fused pyrimidine (B1678525) systems. orgchemres.org Furthermore, pyrimidine itself can be prepared through the gas-phase reaction of 1,3-diaminopropane with a C1 reagent, such as formaldehyde or carbon monoxide, in the presence of a promoted palladium catalyst. google.com

| Reactants | Conditions | Product | Reference |

| 1,3-Diaminopropane, Formaldehyde, Diethyl Carbonate/Carboxylic Acid | O-xylene | Tetrahydropyrimidine derivatives | researchgate.netgrowingscience.com |

| 1,3-Diaminopropane, Carbon Disulfide | Cyclocondensation | 3,4,5,6-Tetrahydro-2-pyrimidinethiol | orgchemres.org |

| 1,3-Diaminopropane, C1 Reagent (e.g., formaldehyde) | Gas phase, Palladium catalyst | Pyrimidine | google.com |

The flexible three-carbon chain of 1,3-diaminopropane makes it a useful linker in the synthesis of complex molecules, including bis- and tetra-acridine derivatives. mdpi.com For example, N,N,N',N'-Tetra[methyl(4'-acridinyl)]-1,3-diaminopropane can be synthesized by reacting 1,3-diaminopropane with the appropriate acridine (B1665455) precursor. mdpi.com Similarly, new amino-substituted aza-acridine derivatives have been prepared using N,N-diethyl-1,3-propanediamine in a reaction with a chloro-substituted aza-acridone precursor, yielding the final product in good yield (56%). nih.gov These syntheses highlight the role of the diaminopropane (B31400) unit as a scaffold to connect multiple heterocyclic rings. mdpi.comnih.gov

Design and Synthesis of Chemically Modified Analogues for Research Purposes

The design and synthesis of chemically modified analogues of 1,3-diaminopropan-2-one are driven by the need for versatile molecular scaffolds in various research domains, including coordination chemistry, heterocycle synthesis, and the development of bioactive molecules. The parent compound, this compound, serves as a key building block, with its primary amino groups and central ketone functionality offering multiple sites for chemical modification. Research efforts have largely focused on N-substitution, cyclization reactions to form heterocyclic systems, and modifications based on its reduced precursor, 1,3-diaminopropan-2-ol.

A common method for synthesizing the core structure of this compound involves the nucleophilic substitution of 1,3-dichloroacetone (B141476) with ammonia (B1221849) or primary amines in an aqueous medium at low temperatures (0–5°C). This foundational reaction provides the diaminoacetone intermediate, which can then be subjected to further modifications to create a library of analogues for specific research applications.

N-Substituted Analogues

Modification of the terminal amino groups is a primary strategy for creating analogues. These substitutions are designed to modulate the compound's physical, chemical, and biological properties. For instance, N-acylation and N-alkylation can alter solubility, lipophilicity, and the ability to coordinate with metal ions or biological receptors.

A general procedure for the selective monoformylation of N-(3-aminopropyl)arylamines has been described, leading to N-aryl-N'-formyl-1,3-diaminopropanes. researchgate.net This strategy was also extended to produce other N-acyl derivatives using reagents like acetic and benzoic anhydrides. researchgate.net Furthermore, 1,3-diaminopropane has been widely used as a flexible linker to connect different molecular fragments, a common strategy in drug design. For example, it has been incorporated into conjugates of azithromycin (B1666446) and nucleobases and used in the synthesis of tacrine-carbazole hybrids. mdpi.comrsc.org

| Starting Material | Reagent(s) | Resulting Analogue Type | Research Purpose | Reference(s) |

| N-(3-aminopropyl)arylamines | p-Nitrophenyl formate (B1220265) | N-aryl-N'-formyl-1,3-diaminopropanes | Synthesis of heterocyclic compounds | researchgate.net |

| 1,3-Diaminopropane | Heptaphylline derivatives | Intermediate imines for tacrine-carbazole hybrids | Development of multifunctional agents for Alzheimer's disease | rsc.org |

| Azithromycin derivative | 1,3-Diaminopropane | Azithromycin-linker conjugate | Synthesis of potential antibacterial agents | mdpi.com |

| 11-Chloroneocryptolepine | 1,3-Diaminopropane | 11-(3-Aminopropyl)amino neocryptolepine | Development of anticancer and antimalarial agents | mdpi.com |

Heterocyclic Analogues via Cyclization

The bifunctional nature of this compound and its related diamines makes them ideal precursors for the synthesis of various heterocyclic compounds. These cyclization reactions often involve condensation with dicarbonyl compounds, aldehydes, or other electrophilic reagents to form stable ring structures.

Several synthetic routes leverage 1,3-diaminopropane to construct complex heterocyclic systems. For example, reaction with phosphoramidic dichloride derivatives yields 1,3,2-diazaphosphorine 2-oxides. clockss.org In another approach, tetrahydropyrimidines (THPs) have been prepared through the reaction of 1,3-diaminopropane with nicotinic acid, using boric acid as a catalyst. redalyc.org Additionally, a copper-catalyzed aerobic synthesis of 2-arylpyridines has been developed using acetophenones and 1,3-diaminopropane. organic-chemistry.orgacs.org

| Starting Diamine | Co-reactant(s) | Resulting Heterocycle | Research Purpose | Reference(s) |

| 1,3-Diaminopropane | Phosphoramidic dichloride | 1,3,2-Diazaphosphorine 2-oxide | Synthesis of phosphorus-containing heterocycles | clockss.org |

| 1,3-Diaminopropane | Nicotinic acid, Boric acid | 2-(Pyridin-3-yl)-1,4,5,6-tetrahydropyrimidine | Design of potential insecticides | redalyc.org |

| 1,3-Diaminopropane | Acetophenones | 2-Arylpyridines | Synthesis of functionalized pyridines | organic-chemistry.orgacs.org |

Analogues Based on the 1,3-Diaminopropan-2-ol Scaffold

The reduced form of this compound, which is 1,3-diaminopropan-2-ol, is a common and stable starting material for synthesizing a wide range of chemically modified analogues. The presence of two primary amines and a secondary alcohol group allows for extensive functionalization.

One major application is the synthesis of N,N'-diacyl-1,3-diaminopropan-2-ols, which serve as amide isosteres of natural lipids like 1,3-diacylglycerols. nih.gov These are typically obtained by treating 1,3-diaminopropan-2-ol with acid chlorides. nih.gov The secondary alcohol can then be further acylated with various carboxylic acids. nih.gov Another significant synthetic pathway involves the reaction of 1,3-diaminopropan-2-ol with paraformaldehyde to yield 5-hydroxy-1,3-diazacyclohexane. acs.orgnih.govacs.org This intermediate can then be used to produce a variety of 5-substituted 1,3-diazacyclohexane derivatives through reactions with agents like acetic anhydride (B1165640) or p-toluenesulfonyl chloride. acs.org

| Starting Material | Reagent(s) | Resulting Analogue | Research Purpose | Reference(s) |

| 1,3-Diaminopropan-2-ol | Acid chlorides | N,N'-Diacyl-1,3-diaminopropan-2-ols | Synthesis of amide isosteres of natural lipids | nih.gov |

| 1,3-Diaminopropan-2-ol | Paraformaldehyde | 5-Hydroxy-1,3-diazacyclohexane | Intermediate for further functionalization | acs.orgnih.govacs.org |

| 5-Hydroxy-1,3-diazacyclohexane | Acetic anhydride | 1,3-Diacetyl-5-hydroxy-1,3-diazacyclohexane | Synthesis of functionalized diazacyclohexanes | acs.org |

| 5-Hydroxy-1,3-diazacyclohexane | p-Toluenesulfonyl chloride | 1,3-Ditosyl-5-hydroxy-1,3-diazacyclohexane | Synthesis of functionalized diazacyclohexanes | acs.org |

Emerging Research Areas and Future Directions

Advanced Materials Science Applications of 1,3-Diaminopropane (B46017) and its Derivatives

The unique structural features of 1,3-diaminopropane derivatives, particularly the presence of two primary amine groups, make them highly valuable in the field of materials science. These functional groups provide reactive sites for polymerization and the construction of complex macromolecular architectures.

1,3-Diamino-2-propanol (B154962), a close structural relative of 1,3-diaminopropan-2-one, is a versatile building block in polymer chemistry. Its bifunctional nature, possessing two amine groups and a hydroxyl group, allows for its incorporation into a variety of polymers. For instance, it is a key component in the synthesis of cationic polymers and hydrogels. The amine groups can be protonated to impart a positive charge, which is advantageous for applications such as gene delivery, where interaction with negatively charged nucleic acids is required. The hydroxyl group offers a site for further modification and cross-linking, enabling the formation of hydrogels with tailored properties like specific swelling behaviors and mechanical strengths.

Derivatives of 1,3-diaminopropane are also utilized as cross-linking agents for epoxy resins and as building blocks for polyamides. sciencedaily.com Polyamides derived from these diamines can be used as engineering plastics, medical materials, and adhesives. sciencedaily.com The ability to create polymers with a combination of properties from both polyesters and polyamides, such as biodegradability, mechanical strength, and biocompatibility, is an active area of research.

| Polymer Type | Monomer/Building Block | Key Properties | Potential Applications |

| Cationic Polymers | 1,3-Diamino-2-propanol | Positive charge, modifiable hydroxyl group | Gene delivery systems |

| Hydrogels | 1,3-Diamino-2-propanol | Tunable swelling, mechanical strength | Biomedical applications |

| Polyamides | 1,3-Diaminopropane | High performance | Engineering plastics, medical materials, adhesives |

| Poly(ester amides) | 1,3-Diamino-2-propanol | Biodegradability, biocompatibility, mechanical strength | Biomedical materials |

Dendrimers are highly branched, well-defined macromolecules with a central core and a layered branching structure. The multivalent surface of dendrimers makes them suitable for a variety of applications, including drug delivery and catalysis. chemrxiv.org 1,3-Diamino-2-propanol can be used as a branching unit in the synthesis of peptide dendrimers. chemicalbook.comsmolecule.com The two amine groups allow for the attachment of two subsequent branches, while the hydroxyl group can be used to attach the dendrimer to a core or for further functionalization. This trifunctional nature is highly valuable in creating complex and precisely engineered dendritic structures. The use of 1,3-diaminopropane as a core for PAMAM (polyamidoamine) dendrimers has also been reported, highlighting the versatility of this diamine family in constructing these complex architectures. chemrxiv.org

Role as a Synthetic Intermediate for Complex Bioactive Molecules

The reactivity of the amine and carbonyl or hydroxyl groups in this compound and its derivatives makes them valuable intermediates in the synthesis of a wide range of biologically active molecules.

1,3-Diaminopropane and its derivatives are important precursors for a variety of pharmaceuticals and agrochemicals. sciencedaily.com For example, 1,3-diaminopropane is used in the synthesis of the anticancer agents piroxantrone (B1684485) and losoxantrone. wikipedia.org The hydroxylated derivative, 1,3-diamino-2-propanol, serves as a crucial intermediate in the synthesis of fungicides and herbicides. nih.gov

The versatility of these compounds stems from their ability to participate in a wide range of chemical transformations, allowing for the construction of complex molecular frameworks. While direct applications of this compound are less documented, it is a logical synthetic precursor to 1,3-diamino-2-propanol through reduction, or it could be used directly in reactions where a ketone functionality is desired. The oxidation of a protected 1,3-diamino-2-propanol derivative to the corresponding ketone has been demonstrated, indicating the synthetic accessibility of this compound derivatives.

| Application Area | Precursor Compound | Example of Final Product/Use |

| Pharmaceuticals | 1,3-Diaminopropane | Piroxantrone, Losoxantrone (anticancer) |

| Agrochemicals | 1,3-Diamino-2-propanol | Fungicides, Herbicides |

| Pharmaceuticals | 1,3-Diamino-2-propanol derivatives | Glycine (B1666218) Transporter Type 1 (GlyT1) inhibitors |

A significant area of research for derivatives of 1,3-diaminopropane is in the development of targeted biochemical probes and enzyme inhibitors. A notable example is the use of 1,3-diaminopropan-2-ol sulfonamides as potent and selective inhibitors of the Glycine Transporter Type 1 (GlyT1). nih.gov GlyT1 inhibitors are being investigated for the treatment of neurological and psychiatric disorders, such as schizophrenia, by modulating glycine levels in the brain. discmedicine.com

High-throughput screening has identified this class of compounds as effective GlyT1 inhibitors, and subsequent research has focused on optimizing their structure-activity relationships. nih.gov The synthesis of these inhibitors typically involves the functionalization of the amine groups of 1,3-diamino-2-propanol. nih.govresearchgate.net Furthermore, 1,3-diamino-2-propanol serves as a precursor for the synthesis of N1,N3-bis(4-amidinophenyl)propane-1,3-diamine (BAPPA), a fluorogenic dsDNA binder used in molecular biology research to visualize DNA. smolecule.com

Green Chemistry and Sustainable Production Methodologies

In line with the principles of green chemistry, there is a growing emphasis on developing sustainable methods for the production of commodity and specialty chemicals. Traditional chemical syntheses often rely on petroleum-based feedstocks and can generate significant waste.

Recent advancements have demonstrated the bio-based production of 1,3-diaminopropane. One approach involves the fermentation of an engineered Escherichia coli bacterium, which can produce 1,3-diaminopropane from renewable biomass. sciencedaily.com This biotechnological route offers a more sustainable alternative to petroleum-based processes. sciencedaily.com Another green approach is the development of multi-enzyme cascades for the biosynthesis of 1,3-propanediamine from crude glycerol, a byproduct of biodiesel production. nih.gov

For 1,3-diamino-2-propanol, a common industrial synthesis involves the reaction of epichlorohydrin (B41342) with ammonia (B1221849). chemicalbook.com Efforts to make this process more sustainable include the use of renewable energy sources for the manufacturing process. While specific green synthesis routes for this compound are not extensively detailed in current literature, a plausible sustainable pathway would involve the enzymatic or catalytic oxidation of bio-based 1,3-diamino-2-propanol. The development of such chemo-enzymatic processes is a key area of focus in green chemistry. mdpi.com

Q & A

Q. What are the established synthetic routes for 1,3-Diaminopropan-2-one, and how can researchers optimize yield and purity?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination of precursor ketones. For example, analogous compounds like 1-amino-3-chloro-2-propanol hydrochloride are synthesized via halogenation followed by amination . To optimize yield:

- Use anhydrous conditions to prevent hydrolysis of intermediates.

- Employ purification techniques such as column chromatography or recrystallization.

- Monitor reaction progress via TLC or NMR spectroscopy.

Note: Stability of intermediates (e.g., halogenated precursors) is critical; improper handling may lead to decomposition .

Q. What analytical techniques are recommended for characterizing this compound and its derivatives?

- Methodological Answer :

- NMR Spectroscopy : Confirm structural integrity by analyzing proton environments (e.g., amine protons at δ 1.5–2.5 ppm).

- Mass Spectrometry (MS) : Validate molecular weight and fragmentation patterns.

- HPLC : Assess purity, especially for chiral variants, using polarimetric detection .

- IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ in ketone precursors) .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles due to skin/eye irritation risks (GHS Category 1A) .

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels .

- Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer :

- Iterative Data Analysis : Cross-validate results using multiple assays (e.g., enzyme inhibition vs. cell viability tests) .

- Control Experiments : Rule out solvent effects (e.g., DMSO toxicity) or impurities via dose-response curves.

- Collaborative Reproducibility : Share raw data and protocols using platforms like Zenodo to enable independent verification .

- Statistical Modeling : Apply multivariate analysis to isolate variables (e.g., stereochemistry vs. bioactivity) .

Q. What strategies are effective for studying the interaction of this compound with biological targets (e.g., enzymes)?

- Methodological Answer :

- Docking Simulations : Use software like AutoDock Vina to predict binding affinities to active sites .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions.

- Kinetic Assays : Monitor enzymatic activity via fluorogenic substrates (e.g., turnover rates in presence/absence of inhibitor) .

- Structural Biology : Collaborate on X-ray crystallography to resolve 3D binding conformations .

Q. How can researchers address challenges in synthesizing enantiomerically pure this compound derivatives?

- Methodological Answer :

- Chiral Catalysis : Employ asymmetric hydrogenation with Ru-BINAP catalysts for stereocontrol .

- Chiral Resolution : Use diastereomeric salt formation (e.g., tartaric acid derivatives) followed by recrystallization.

- Analytical Validation : Confirm enantiopurity via chiral HPLC or polarimetry .

- Dynamic Kinetic Resolution : Optimize reaction conditions (pH, temperature) to favor one enantiomer .

Data Presentation Guidelines

| Parameter | Technique | Example Data | Source |

|---|---|---|---|

| Purity | HPLC | >98% (λ = 254 nm) | |

| Enantiomeric Excess | Chiral HPLC | 99.5% (R)-enantiomer | |

| Thermal Stability | DSC | Decomposition onset: 150°C | |

| Biological IC₅₀ | Enzyme Assay | 12.3 ± 1.5 µM (SD, n=3) |

Key Considerations for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.